Propyl 2-methylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Methyl butyrate, a similar compound, is used in perfumes and as a food flavoring . It’s produced by distillation from essential oils of vegetable origin and is also manufactured on a small scale .

- Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

- Propyl 2-methylbutanoate could potentially be used in creating a Thermophysical Property Datafile for Process Simulators, such as Aspen Plus .

- It could be used in studying Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics .

Perfumes and Food Flavoring

Combustion Studies

Thermophysical Property Datafile

Free Radicals Thermodynamic Data

Quantum Tools for IR Spectra Interpretation

Molecular Orbitals

- Propyl 2-methylbutanoate could potentially be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

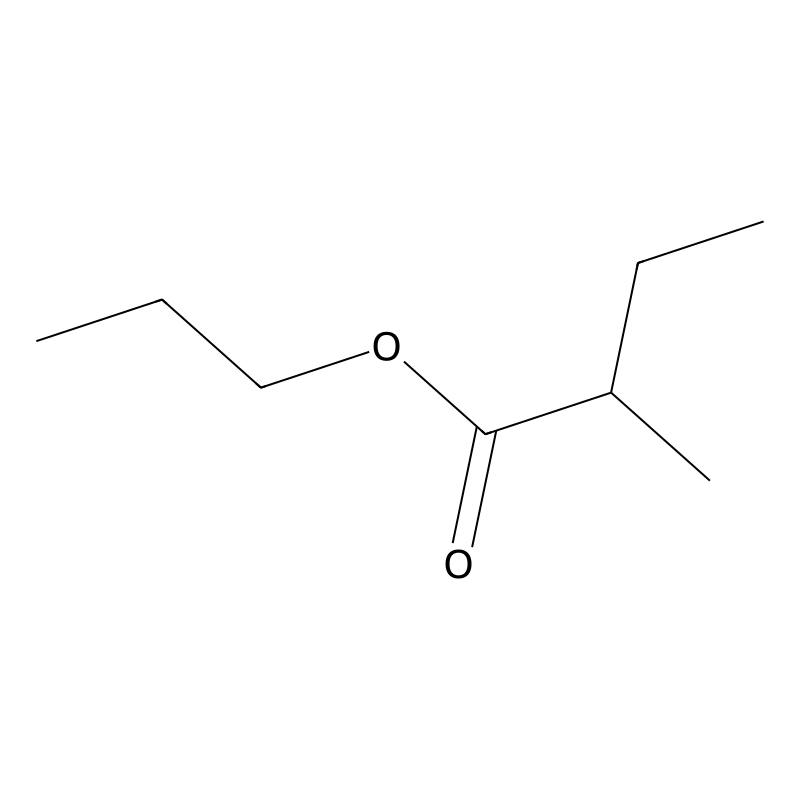

- The chemical structure of Propyl 2-methylbutanoate can be analyzed for various purposes . This includes the study of its molecular orbitals, the interpretation of its IR spectra, and the analysis of its thermophysical properties .

- Propyl 2-methylbutanoate could potentially be used as a starting material or intermediate in chemical synthesis .

- The compound could be used in educational settings for teaching about esters, organic chemistry, and chemical reactions .

- Propyl 2-methylbutanoate could be used in the development of chemical databases, contributing to the fields of chemoinformatics and data science .

Mass Spectrometry

Chemical Structure Analysis

Chemical Synthesis

Chemical Education

Chemical Databases

Chemical Safety and Regulation

Propyl 2-methylbutyrate is an organic compound classified as a fatty acid ester, specifically an ester derivative of butyric acid. Its chemical formula is , and it is recognized for its fruity aroma, which makes it appealing in various applications, particularly in the food and fragrance industries. The compound is also known by its IUPAC name, 2-methylpropyl butanoate, and has a CAS Registry Number of 37064-20-3. Propyl 2-methylbutyrate can be found in natural sources such as the hops plant (Humulus lupulus) and the durian fruit (Durio zibethinus) .

- Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water, often catalyzed by an acid or base.

- Transesterification: In this process, Propyl 2-methylbutyrate can react with another alcohol to form a different ester and alcohol.

- Esterification: The formation of Propyl 2-methylbutyrate from butyric acid and propanol through a condensation reaction that releases water.

These reactions are fundamental in synthetic organic chemistry for modifying esters for desired properties or functionalities.

Propyl 2-methylbutyrate can be synthesized through several methods:

- Esterification Reaction: The most common method involves reacting butyric acid with propanol in the presence of an acid catalyst. The reaction typically requires heating to facilitate the formation of the ester.

- Transesterification: This method can also be employed by reacting another ester with propanol under similar conditions.

These methods are widely used in laboratory synthesis and industrial production.

Propyl 2-methylbutyrate finds applications across various fields:

- Food Industry: It is used as a flavoring agent due to its fruity aroma, enhancing the sensory qualities of food products.

- Fragrance Industry: The compound serves as a fragrance component in perfumes and cosmetics.

- Chemical Intermediate: It acts as an intermediate in the synthesis of other organic compounds.

Its pleasant scent and functional properties make it valuable in these industries .

While detailed interaction studies specifically on Propyl 2-methylbutyrate are scarce, research on similar esters suggests potential interactions with biological systems. For instance, studies have shown that esters can interact with enzymes involved in lipid metabolism, which may influence their efficacy as flavoring agents or preservatives . Further research is needed to elucidate specific interactions involving Propyl 2-methylbutyrate.

Several compounds share structural similarities with Propyl 2-methylbutyrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Propyl Butyrate | One carbon less than Propyl 2-methylbutyrate | |

| Isobutyl Butyrate | Similar structure but different branching | |

| Ethyl Butyrate | Shorter carbon chain compared to Propyl variant | |

| Butyric Acid | Parent compound; lacks propyl group |

Propyl 2-methylbutyrate stands out due to its unique combination of a branched alkane structure and fruity aroma profile, making it particularly useful in flavoring and fragrance applications .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable